molecular formula C15H11ClN2O2 B2853189 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 477890-19-0

2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No. B2853189
CAS RN: 477890-19-0
M. Wt: 286.72
InChI Key: JWAHYGOEVHMUJL-UHFFFAOYSA-N
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Description

“2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” is a chemical compound with the molecular formula C15H11ClN2O2 and a molecular weight of 286.71 . It is also known by other synonyms such as “this compound” and "1,1-Cyclopropanedicarbonitrile, 2,2-diacetyl-3-(4-chlorophenyl)-" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cyclopropane derivatives are known to participate in various types of reactions. For example, donor–acceptor (D–A) cyclopropanes have been used in a large number of [3+2]- and [3+3]-annulation reactions for the synthesis of five- and six-membered cyclic compounds .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 513.4±50.0 °C and its density is predicted to be 1.34±0.1 g/cm3 .

Scientific Research Applications

Ring-Opening Reactions

One of the primary applications involves the ring-opening reactions of donor-acceptor cyclopropanes. A study demonstrated that donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, afford ring-opened products with chlorine atoms adjacent to the donor and acceptor groups. This reaction was applied across a variety of donor (e.g., alkyl, aryl, N, and O) and acceptor moieties (e.g., ketones, diesters, dinitriles), showcasing the compound's utility in synthesizing chlorinated organic molecules with potential applications in medicinal chemistry and materials science (Garve et al., 2014).

Synthesis and Synthetic Applications

The compound's relevance extends to its role in the synthesis of cyclopropane derivatives. Research on substituted cyclopropanes, where the same carbon is substituted by an electron-donating group adjacent to a multiple bond, has highlighted the synthetic potential of these building blocks. They are obtained through various routes involving cyclopropanone hemiacetals, oxaspiropentanes, alkylidenecyclopropanes, and more. This versatility underscores the importance of 2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile in constructing complex organic molecules (Salaün, 1988).

Palladium-Catalyzed Cyclopropanation

Another significant application is found in the palladium(II)-catalyzed cyclopropanation of simple allyloxy and allylamino compounds, including 1-oxy-1,3-butadienes, with diazomethane. This process yields cyclopropanes in high yields, demonstrating the efficiency of using this compound in catalytic cyclopropanation reactions. Such reactions are crucial for creating compounds with potential pharmaceutical applications (Tomilov et al., 1990).

Clemmensen Reduction Applications

The Clemmensen reduction process also highlights the compound's utility in synthesizing cyclopropane-1,2-diyl diacetates from non-enolisable 1,3-dicarbonyl compounds. This method of reduction expands the toolkit for synthesizing various cyclopropane derivatives, essential for developing new materials and drugs (Davis et al., 1980).

properties

IUPAC Name

2,2-diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHYGOEVHMUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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